4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde
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Overview
Description
4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde is an organic compound with the molecular formula C11H10F2O3. This compound is characterized by the presence of a cyclopropylmethoxy group and a difluoromethoxy group attached to a benzaldehyde core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde typically involves the reaction of 4-hydroxy-3-(difluoromethoxy)benzaldehyde with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF.
Major Products Formed:
Oxidation: 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzoic acid.
Reduction: 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-(Cyclopropylmethoxy)-2-methoxy-5-(trifluoromethoxy)benzaldehyde
- 2-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
Comparison: 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde is unique due to the specific positioning of the cyclopropylmethoxy and difluoromethoxy groups on the benzaldehyde ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the trifluoromethoxy analog may exhibit different reactivity and biological activity due to the presence of the trifluoromethoxy group.
Properties
Molecular Formula |
C12H12F2O3 |
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Molecular Weight |
242.22 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C12H12F2O3/c13-12(14)17-11-5-9(6-15)3-4-10(11)16-7-8-1-2-8/h3-6,8,12H,1-2,7H2 |
InChI Key |
GMUQKCKJXAMWGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C=O)OC(F)F |
Origin of Product |
United States |
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